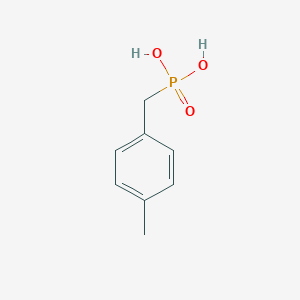

Ácido (4-metilfenil)metilfosfónico

Descripción general

Descripción

(4-methylphenyl)methylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a (4-methylphenyl)methyl group

Aplicaciones Científicas De Investigación

(4-methylphenyl)methylphosphonic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential use in drug development, particularly as an antiviral and anticancer agent.

Industry: Utilized in the production of flame retardants and plasticizers

Mecanismo De Acción

Target of Action

The primary targets of (4-methylphenyl)methylphosphonic Acid, also known as (4-Methyl-benzyl)-phosphonic acid, are Cholinesterase and Acetylcholinesterase in humans . These enzymes play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

It is known that the compound interacts with its targets, potentially inhibiting the activity of cholinesterase and acetylcholinesterase . This inhibition could lead to an accumulation of acetylcholine, resulting in continuous stimulation of the nerves, muscles, and glands.

Biochemical Pathways

(4-methylphenyl)methylphosphonic Acid, as a derivative of Methylphosphonic acid (MPn), is involved in the synthesis of phosphorus-containing nerve agents and is a biosynthesis product of marine microbes . The compound’s degradation under UV irradiation involves the cleavage of the C–P bond, leading to the incorporation of an external oxygen atom from an ambient source to generate phosphate . This process affects the biogeochemical cycles of key elements such as Fe, N, and P .

Result of Action

The result of the action of (4-methylphenyl)methylphosphonic Acid is the potential inhibition of Cholinesterase and Acetylcholinesterase, leading to an accumulation of acetylcholine . This can cause continuous stimulation of the nerves, muscles, and glands. Additionally, the compound’s degradation results in the generation of phosphate .

Action Environment

The action of (4-methylphenyl)methylphosphonic Acid can be influenced by environmental factors. For instance, the extent of MPn degradation was found to be more under alkaline conditions, and the degradation process was more rapid at the initial stage of the reaction . Furthermore, the contribution of UV radiation to the MPn degradation could be significant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-methylphenyl)methylphosphonic acid typically involves the reaction of (4-methylphenyl)methyl chloride with a phosphite ester, followed by hydrolysis. One common method is the Michaelis-Arbuzov reaction, where (4-methylphenyl)methyl chloride reacts with triethyl phosphite to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .

Industrial Production Methods: Industrial production of (4-methylphenyl)methylphosphonic acid often employs microwave-assisted synthesis to accelerate the reaction. The use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation with water or methanol, is a favored method due to its high yield and mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: (4-methylphenyl)methylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonic acids.

Comparación Con Compuestos Similares

Methylphosphonic acid: A simpler analog with similar chemical properties.

Aminomethylphosphonic acid: Contains an amino group, making it more versatile in biological applications.

Glyphosate: A widely known herbicide with a phosphonic acid group.

Uniqueness: (4-methylphenyl)methylphosphonic acid is unique due to the presence of the (4-methylphenyl)methyl group, which imparts specific chemical and physical properties.

Actividad Biológica

(4-Methylphenyl)methylphosphonic acid, also known as a phosphonic acid derivative, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H13O3P

- CAS Number : 13081-74-8

- Molecular Weight : 214.19 g/mol

The biological activity of (4-methylphenyl)methylphosphonic acid is primarily attributed to its ability to interact with various biochemical pathways and molecular targets:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in critical cellular processes. For example, it may act on protein tyrosine phosphatases (PTPs), which are essential for regulating cell signaling pathways related to growth and differentiation .

- Cellular Effects : Research indicates that (4-methylphenyl)methylphosphonic acid can influence cellular mechanisms such as apoptosis (programmed cell death) and cell proliferation. It has been observed to suppress cell survival in certain contexts, potentially making it useful in cancer therapeutics .

- Oxidative Stress : The compound may also participate in oxidative stress pathways, acting as an oxidizing agent that can alter the redox state of cells, thereby influencing metabolic processes and signaling pathways.

In Vitro Studies

Several studies have evaluated the biological effects of (4-methylphenyl)methylphosphonic acid through in vitro assays:

- Cytotoxicity : In assays involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating its potency. For example, it showed selective toxicity towards T-cell malignancies while sparing normal cells .

- Enzyme Activity : The compound's inhibitory effects on PTPs were quantified, showing significant inhibition at low concentrations. These findings suggest that it could serve as a lead compound for developing targeted therapies against diseases influenced by PTP activity .

Case Studies

- Protein Tyrosine Phosphatase Inhibition : A study focused on the synthesis and evaluation of phosphonic acid derivatives, including (4-methylphenyl)methylphosphonic acid, demonstrated its ability to inhibit PTPs effectively. The structure-activity relationship (SAR) indicated that modifications to the phenyl ring could enhance inhibitory potency .

- Anticancer Potential : Another investigation assessed the effects of this compound on various cancer cell lines, revealing that it induced apoptosis in a dose-dependent manner. The results supported further exploration into its use as a chemotherapeutic agent .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| (4-Methylphenyl)methylphosphonic Acid | PTP Inhibition | 0.021 | High |

| Difluoro(4-methylphenyl)methylphosphonate | PTP Inhibition | 0.022 | Moderate |

| Other phosphonic acids | Variable (dependent on structure) | Varies | Varies |

Propiedades

IUPAC Name |

(4-methylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIOYVOBADMCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378721 | |

| Record name | (4-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-74-8 | |

| Record name | (4-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.